Fgfr4-IN-14

FGFR4 inhibition Biochemical assay Kinase selectivity

Research into FGFR4-driven HCC resistance requires inhibitors that maintain potency against gatekeeper mutations. Many commercial FGFR4 probes lose activity against V550L or N535K variants, confounding mechanistic studies.\n\nFgfr4-IN-14 (Compound 27i) is an irreversible covalent inhibitor validated to address this gap:\n\n- **Enzymatic potency**: IC50 = 2.4 nM (wild-type FGFR4)\n- **Mutant coverage**: Ba/F3 V550L IC50 = 2.5 nM; N535K IC50 = 171 nM\n- **Kinome selectivity**: No inhibition of 381 kinases at 1 µM\n- **In vivo validation**: Oral dosing (40 mg/kg BID); Huh7 xenograft TGI = 83.0%\n\nStandard research quantities available for immediate shipment. Ideal for resistance mechanism studies and combination screening.

Molecular Formula C27H25Cl2N5O2
Molecular Weight 522.4 g/mol
Cat. No. B12388255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-14
Molecular FormulaC27H25Cl2N5O2
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C
InChIInChI=1S/C27H25Cl2N5O2/c1-4-25(35)31-24-10-17-14-34(3)8-7-16(17)9-19(24)27-20-11-18(5-6-23(20)32-33-27)36-15(2)26-21(28)12-30-13-22(26)29/h4-6,9-13,15H,1,7-8,14H2,2-3H3,(H,31,35)(H,32,33)/t15-/m1/s1
InChIKeyCUWHIVQOEAZHGI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-14 for Research: A Selective, Irreversible FGFR4 Inhibitor


Fgfr4-IN-14 (also known as Compound 27i) is a 1H-indazole-derived, covalent inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) [1]. It was designed as an irreversible antagonist of the FGFR4 kinase domain, exhibiting low nanomolar potency. It is primarily utilized in preclinical cancer research, particularly for hepatocellular carcinoma (HCC) models characterized by FGFR4 dependency and gatekeeper mutations that confer resistance to other therapies [1].

Workflow FGFR4 gatekeeper mutant (V550L, N535K) resistance mechanism studies
Mechanism Covalent irreversible FGFR4 inhibition research in HCC models
Selectivity Kinome-wide selectivity research context with broad-panel profiling

Why Fgfr4-IN-14 is Not Interchangeable with Other FGFR4 Inhibitors


Substituting Fgfr4-IN-14 with another FGFR4 inhibitor like BLU-554 (fisogatinib) or H3B-6527 is not scientifically sound due to profound differences in target engagement, selectivity, and spectrum of activity against clinically relevant mutants. For example, the V550L gatekeeper mutation in FGFR4, which drives acquired resistance to the clinical candidate BLU-554, can be effectively inhibited by Fgfr4-IN-14 [1]. Additionally, Fgfr4-IN-14 exhibits an exceptionally broad selectivity profile, showing no activity against a panel of 381 kinases at 1 µM, a claim not uniformly established for its comparators [1]. These distinctions are critical for researchers studying resistance mechanisms or seeking a tool compound with an ultra-clean off-target profile.

Risk Dimension
Fgfr4-IN-14
Pan-FGFR / Other FGFR4 Inhibitors
Gatekeeper Mutant Coverage
Retains activity against V550L and N535K resistance mutations
May lack or show reduced potency against clinically relevant gatekeeper mutants
Kinome Selectivity Breadth
Profiled against a comprehensive kinome panel with minimal off-target engagement
Narrower kinome panels may leave off-target activity uncharacterized; polypharmacology risk may confound phenotypic interpretation
Resistance Model Relevance
Covalent binding mechanism addresses acquired resistance driven by gatekeeper mutations
Reversible inhibitors may not adequately model resistance-conferring mutation contexts

Quantitative Differentiation Guide for Fgfr4-IN-14 Selection


Superior Biochemical Potency for FGFR4

Fgfr4-IN-14 (Compound 27i) demonstrates a lower IC50 against the FGFR4 kinase domain compared to the clinical candidate BLU-554 (fisogatinib). This translates to a more potent inhibition of the target at the molecular level [1][2].

Kinase Selectivity
Cross-study context
Fgfr4-IN-14: No significant off-target activity against 381 kinases at 1 µM
Comparators: Fisogatinib selective over FGFR1-3 (IC50 624-2203 nM); H3B-6527 >250-fold vs FGFR1-3; Roblitinib profiled against 65-456 kinases
Supports target-specificity interpretation in kinome-wide studies
Broader panel (381 kinases) provides more stringent selectivity assessment than reported comparator panels
FGFR4 inhibition Biochemical assay Kinase selectivity

Exceptional Kinome-Wide Selectivity Profile

In a comprehensive panel of 381 kinases, Fgfr4-IN-14 (Compound 27i) exhibited no inhibitory activity at a concentration of 1 µM [1]. This profile indicates an ultra-low likelihood of off-target kinase interactions.

Mutant Potency
Class-level
V550L: 2.5 nM
N535K: 171 nM
Supports gatekeeper-mutant resistance model studies
Ba/F3 ETV6-FGFR4 fusion; 72h proliferation assay; wild-type Huh7 IC50 21 nM for reference
Kinase profiling Off-target effects Selectivity screen

Potent Anti-Proliferative Activity in FGFR4-Dependent HCC Models

Fgfr4-IN-14 (Compound 27i) effectively inhibits the proliferation of Huh7 hepatocellular carcinoma cells, a widely used model for FGFR4-dependent cancer [1]. Its cellular potency is comparable to or exceeds that of the reference compound roblitinib.

In Vivo Activity
Reported
TGI 83.0%
40 mg/kg BID, oral
Supports in vivo model-response endpoint context
Huh7 subcutaneous xenograft; no overt toxicity reported; vehicle-controlled
Hepatocellular carcinoma Cell proliferation Huh7 cell line

Demonstrated Efficacy Against Gatekeeper Mutation-Driven Resistance

Fgfr4-IN-14 (Compound 27i) maintains potent activity against the FGFR4 V550L mutant, a gatekeeper mutation that confers acquired resistance to the clinical FGFR4 inhibitor BLU-554 [1]. This makes it a valuable tool for studying and overcoming this specific resistance mechanism.

Gatekeeper mutation Drug resistance V550L mutant N535K mutant

Robust In Vivo Antitumor Efficacy in Huh7 Xenograft Model

Oral administration of Fgfr4-IN-14 (Compound 27i) in a mouse model bearing Huh7 xenograft tumors resulted in significant tumor growth inhibition (TGI) of 83.0% at a dose of 40 mg/kg twice daily (BID) [1]. This robust in vivo response was achieved with no obvious toxicity.

In vivo efficacy Xenograft model Tumor growth inhibition

Optimal Research Scenarios for Fgfr4-IN-14 Application


Investigating Mechanisms of Resistance to FGFR4-Targeted Therapy

Given its potent inhibition of the V550L gatekeeper mutant, which confers resistance to BLU-554, Fgfr4-IN-14 is an ideal tool compound for generating and studying models of acquired resistance in HCC and other FGFR4-driven cancers [1]. Its use can help elucidate downstream signaling adaptations and identify synergistic drug combinations to overcome resistance.

High-Fidelity Target Validation Studies in Hepatocellular Carcinoma

The exceptional kinome selectivity profile (no activity against 381 kinases at 1 µM) makes Fgfr4-IN-14 a superior choice for target validation experiments [1]. In studies designed to confirm the role of FGFR4 in a specific biological process, this compound minimizes the risk of data being confounded by off-target kinase inhibition, providing cleaner, more interpretable results.

Preclinical In Vivo Efficacy Studies in Xenograft Models

Fgfr4-IN-14's demonstrated efficacy in the Huh7 xenograft model (83.0% TGI) and its reported oral bioavailability make it well-suited for in vivo proof-of-concept studies [1]. It can serve as a reliable tool to assess the therapeutic impact of FGFR4 inhibition in tumor growth and progression models, providing a strong foundation for further preclinical development.

Use as a Potent Tool Compound in Kinase Signaling Research

With its low nanomolar IC50 against FGFR4 (2.4 nM) and high selectivity, Fgfr4-IN-14 is an excellent biochemical tool for dissecting FGFR4-specific signaling pathways in vitro [1]. Researchers can confidently use it to probe the immediate downstream effects of acute FGFR4 inhibition without the complications arising from cross-reactivity with other FGFR family members (FGFR1-3) or other kinases.

Application
Selection Property
Validation Focus
FGFR4 gatekeeper mutant resistance studies
Gatekeeper-mutant activity profile
V550L and N535K model-response review
Kinome-wide selectivity research
Kinase panel selectivity profile
Off-target kinase activity interpretation
In vivo HCC model-response studies
Oral dosing model context
Tumor growth inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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